molecular formula C10H11ClFNO3S B5511769 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine

4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine

Cat. No.: B5511769
M. Wt: 279.72 g/mol
InChI Key: AJJMAPKVDFTZBA-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C10H11ClFNO3S It is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloro-4-fluorobenzenesulfonyl chloride+morpholineThis compound+HCl\text{3-chloro-4-fluorobenzenesulfonyl chloride} + \text{morpholine} \rightarrow \text{this compound} + \text{HCl} 3-chloro-4-fluorobenzenesulfonyl chloride+morpholine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be replaced by other nucleophiles.

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The chlorofluorophenyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic substitution: Products include azides, nitriles, and thiols.

    Oxidation: N-oxides of morpholine.

    Reduction: Reduced derivatives of the chlorofluorophenyl group.

Scientific Research Applications

4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl group can interact with nucleophilic sites on proteins, while the morpholine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-4-fluorophenyl)sulfonyl]piperidine
  • 4-[(3-chloro-4-fluorophenyl)sulfonyl]thiomorpholine
  • 4-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine

Uniqueness

4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The combination of the chlorofluorophenyl group with the sulfonyl and morpholine moieties enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO3S/c11-9-7-8(1-2-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJMAPKVDFTZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-fluoro-3-chlorobenzenesulphonyl chloride (0.9 g) was stirred in dry DCM (10 ml) and morpholine (0.69 ml) added. The mixture was allowed to stir at RT for 1 h and then quenched with water, extracted with DCM, dried (MgSO4) and evaporated under reduced pressure to give a white solid (1.10 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two

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